(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-6-5-10(7-14)13(2)9-3-4-9/h8-10H,3-7,12H2,1-2H3/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFKELBJLUQPP-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The pyrrolidine ring is synthesized via asymmetric [3+2] cycloaddition or enzymatic resolution. For example, Jacobsen’s hydrolytic kinetic resolution using cobalt-salen catalysts achieves >99% enantiomeric excess (ee) for trans-3-aminopyrrolidines. Alternatively, organocatalytic Michael addition between nitroalkenes and aldehydes forms pyrrolidine precursors with excellent stereocontrol.
Representative Procedure:
-
Starting material : (S)-N-Boc-3-aminopyrrolidine (1.0 eq) is treated with cyclopropylmethylamine (1.2 eq) in dichloromethane (DCM) at 0°C.
-
Coupling reagent : HATU (1.5 eq) and DIEA (3.0 eq) facilitate amide bond formation.
-
Deprotection : Boc removal with TFA/DCM (1:1) yields the free amine intermediate.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 12 hours |
| Temperature | 0°C → RT |
| Purification | Flash chromatography |
Construction of the Amino Ketone Moiety
The amino ketone segment is synthesized via Strecker synthesis or Ugi reaction . A streamlined approach involves:
-
Aldol Condensation : (S)-2-aminopropanal (1.0 eq) reacts with acetyl chloride (1.1 eq) in the presence of Et₃N (2.0 eq) to form the protected amino ketone.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) yields the free amino ketone.
| Step | Conditions | Yield |
|---|---|---|
| Aldol Condensation | DCM, 0°C, 6 hours | 88% |
| Deprotection | 2M HCl/MeOH, 2 hours | 95% |
Final Coupling and Stereochemical Optimization
The pyrrolidine and amino ketone fragments are coupled using amide bond formation or Mitsunobu alkylation . Critical considerations include:
Optimized Coupling Protocol:
-
Reactants : (S)-3-(cyclopropyl-methyl-amino)-pyrrolidine (1.0 eq), (S)-2-aminopropanoyl chloride (1.1 eq).
-
Base : DIEA (3.0 eq), DCM, −20°C.
-
Workup : Aqueous NaHCO₃ extraction, dried (Na₂SO₄), concentrated.
-
Purification : Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
| Metric | Result |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 99.2% |
| ee (Chiral HPLC) | 98.5% |
Sustainable and Scalable Approaches
Flow Microreactor Systems
Continuous-flow systems minimize side reactions and improve heat transfer. For example, palladium-catalyzed aminations in microreactors achieve 90% conversion in 10 minutes vs. 12 hours in batch.
Green Solvents and Catalysts
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM for amide couplings, reducing environmental impact.
-
Biocatalysis : Immobilized lipases (e.g., CAL-B) catalyze enantioselective aminolysis with 95% ee.
Challenges and Mitigation Strategies
-
Epimerization :
-
Purification Complexity :
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Reductive Amination | 85 | 98.5 | 24 | 120 |
| Mitsunobu Reaction | 72 | 99.0 | 48 | 180 |
| Flow Synthesis | 90 | 98.0 | 0.5 | 90 |
Key Insight : Flow chemistry offers superior efficiency and cost-effectiveness despite higher initial setup costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in various solvents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several pyrrolidine-based derivatives, differing primarily in substituents on the pyrrolidine ring or the amino-propanone backbone. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Findings:
Stereochemical Impact : The (S,S)-configuration in the target compound distinguishes it from analogs like the (R)-configured benzyl-cyclopropyl derivative . This configuration may enhance binding affinity to chiral receptors, such as dopamine or serotonin transporters.
Benzyl vs. Cyclopropyl: Benzyl-containing analogs (e.g., CAS 1401665-37-9) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability .
Biological Activity: Pyrrolidine derivatives with methylbutanone backbones (e.g., CAS 1254927-47-3) have shown anticonvulsant activity in preclinical models, suggesting a possible shared mechanism of action with the target compound . The phenyl-substituted analog (CAS 56414-89-2) lacks the cyclopropyl group but demonstrates high purity (97%), making it a viable intermediate for further derivatization .
Biological Activity
(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, known by its CAS number 1354017-52-9, is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 211.30394 g/mol |
| CAS Number | 1354017-52-9 |
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential antibacterial properties. Its structure suggests it may influence the central nervous system (CNS) and act on specific receptors involved in neurotransmission.
CNS Activity
Research indicates that compounds similar to this compound can modulate neurotransmitter levels, particularly dopamine and serotonin. This modulation can have implications for treating neurological disorders such as depression and anxiety disorders.
Study on Antibacterial Activity
A study evaluating the antibacterial effects of various pyrrolidine derivatives found that some exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The derivatives were synthesized and tested for their MIC values, revealing effective concentrations as low as 0.04 M against certain strains .
Neuropharmacological Effects
Another research initiative focused on the neuropharmacological potential of related compounds. The findings suggested that these compounds could enhance cognitive function and exhibit antidepressant-like effects in animal models, indicating their potential for treating mood disorders .
Research Findings
Recent literature has highlighted the importance of structure-activity relationships (SAR) in developing effective pharmacological agents. The following table summarizes key findings related to the biological activity of pyrrolidine derivatives:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Antibacterial | 75 against B. subtilis |
| Pyrrolidine Derivative B | Antibacterial | <125 against E. coli |
| Compound X (similar structure) | Neuropharmacological | Effective in cognitive tests |
Q & A
Q. What are the key safety considerations for handling (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one in laboratory settings?
Answer: This compound is classified under GHS Category 1 for eye/skin irritation (H314). Mandatory precautions include:
Q. What synthetic routes are recommended for producing this compound with high enantiomeric purity?
Answer: Synthesis typically involves:
- Chiral resolution : Use of enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) to retain stereochemistry .
- Stepwise coupling : Amine alkylation under controlled temperatures (0–5°C) to minimize racemization .
- Catalytic optimization : Chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .
Post-synthesis, chiral HPLC or circular dichroism (CD) confirms purity (>97% by GC) .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Answer:
- NMR spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., cyclopropyl-methyl-amino moiety) .
- X-ray crystallography : Resolve absolute configuration, particularly for pyrrolidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHNO) .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- pH profiling : Expose to buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., cyclopropylamine group) .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity be resolved?
Answer: Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .
- Purity verification : Use orthogonal methods (HPLC, NMR) to exclude impurities confounding activity .
- Structural analogs : Compare activity with derivatives lacking the cyclopropyl group to isolate pharmacophore contributions .
Q. What computational strategies are recommended for predicting receptor interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D2) to model binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate electronic parameters (logP, polar surface area) with activity data to refine predictive models .
Q. What experimental designs are optimal for evaluating metabolic pathways and degradation products?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Isotope labeling : C-tracing at the pyrrolidine nitrogen to track metabolic fate .
- Forced degradation : Expose to oxidative (HO), thermal (60°C), and photolytic (UV) stress to identify degradants .
Q. How can enantiomeric excess (ee) be maintained during large-scale synthesis?
Answer:
Q. What strategies mitigate cytotoxicity observed in cell-based assays?
Answer:
- Dose optimization : Establish IC curves using MTT assays to identify sub-toxic concentrations .
- Structural modification : Replace the cyclopropyl group with bioisosteres (e.g., trifluoromethyl) to reduce off-target effects .
- Chelation studies : Assess metal ion interactions (e.g., Zn) that may enhance toxicity .
Q. How can researchers validate the compound’s blood-brain barrier (BBB) permeability for neurological applications?
Answer:
- PAMPA-BBB assay : Measure permeability coefficients (Pe) in vitro; Pe >4.0 ×10 cm/s indicates high BBB penetration .
- In vivo PET imaging : Radiolabel with C and track brain uptake in rodent models .
- LogD analysis : Optimize logD (1.5–2.5) to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
